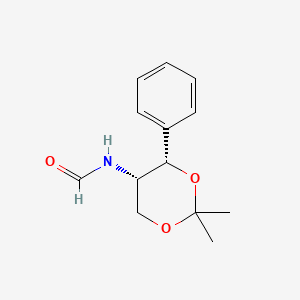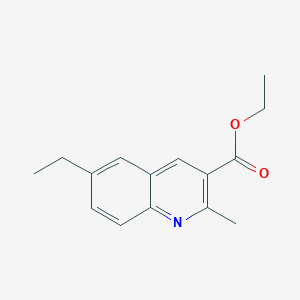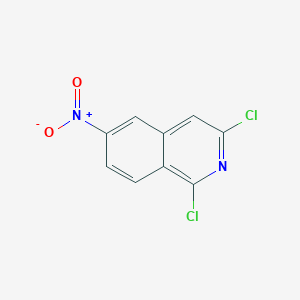![molecular formula C10H11N3O4 B11870429 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine CAS No. 62194-84-7](/img/structure/B11870429.png)
2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a nitro group at the 3-position and a 2-(2-methoxyethoxy) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-chloro-4-nitropyridine with 2-methoxyethanol. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction . The mixture is usually heated to promote the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can also undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Various nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Methoxyethoxy)-3-aminoimidazo[1,2-a]pyridine.
Substitution: Depending on the nucleophile used, products can include 2-(2-Methoxyethoxy)-3-alkylimidazo[1,2-a]pyridine or 2-(2-Methoxyethoxy)-3-thioimidazo[1,2-a]pyridine.
Scientific Research Applications
2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for the development of new drugs, particularly due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in the inhibition of enzymes or disruption of cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethoxy acetic acid: This compound shares the 2-(2-methoxyethoxy) substituent but differs in its overall structure and functional groups.
2-Methylimidazo[1,2-a]pyridine: This compound has a similar imidazo[1,2-a]pyridine core but lacks the nitro and 2-(2-methoxyethoxy) substituents.
Bicyclopyrone: A pyridine derivative with different substituents, used primarily as a herbicide.
Uniqueness
2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62194-84-7 |
|---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11N3O4/c1-16-6-7-17-9-10(13(14)15)12-5-3-2-4-8(12)11-9/h2-5H,6-7H2,1H3 |
InChI Key |
DWEIXOBYZFICKP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


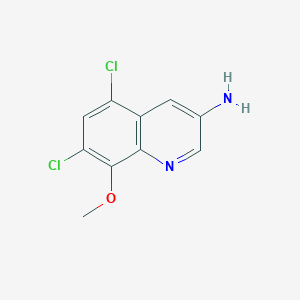
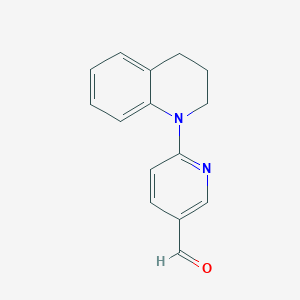

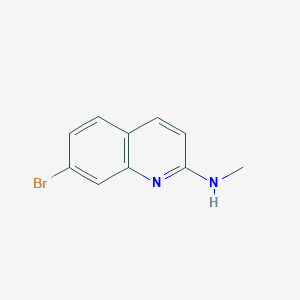

![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)
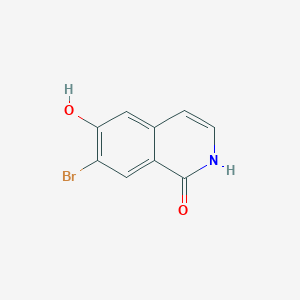
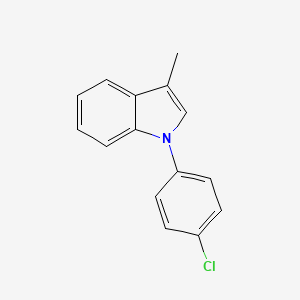

![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)
